

Introduction: The Significance of the Benzocyclobutene Scaffold

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Compound of Interest

Compound Name: *Bicyclo[4.2.0]octa-1,3,5-trien-3-amine*

Cat. No.: *B1365601*

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Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, also known by its common synonym 4-aminobenzocyclobutene, belongs to the benzocyclobutene (BCB) class of compounds. BCBs are characterized by a benzene ring fused to a strained four-membered cyclobutane ring.^{[1][2]} This strained system imparts unique chemical reactivity, making BCB and its derivatives highly valuable building blocks in organic synthesis.^{[1][3][4]}

Upon heating, the cyclobutene ring can undergo a thermally induced, conrotatory ring-opening to form a highly reactive o-xylylene intermediate.^[2] This intermediate readily participates in cycloaddition reactions, providing a powerful tool for constructing complex polycyclic and heterocyclic systems. This reactivity has positioned BCB derivatives as critical components in the development of high-performance polymers with exceptional thermal stability and low dielectric constants, which are essential for the microelectronics industry.^{[5][6][7]} Furthermore, the rigid and unique conformational structure of the BCB scaffold has been incorporated into various pharmacologically active molecules, including the approved heart-failure medication ivabradine, highlighting its importance in medicinal chemistry.^{[2][3][4]} Understanding the fundamental properties of functionalized BCBs, such as the title amine, beginning with its molecular weight, is the first step toward harnessing their synthetic potential.

Core Physicochemical Properties

The foundational characteristics of any chemical compound begin with its molecular formula and weight. These values are intrinsic to its identity and are prerequisites for stoichiometric

calculations in synthesis, analytical characterization, and formulation.

Molecular Formula and Weight

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine has the molecular formula C₈H₉N.[8][9][10] The molecular weight is calculated from the sum of the atomic weights of its constituent atoms (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u).

- (8 x 12.011) + (9 x 1.008) + (1 x 14.007) = 119.16 g/mol

This calculated value is the monoisotopic mass, which is critical for high-resolution mass spectrometry analysis. Public chemical databases confirm this molecular weight.[8][11][12]

Data Summary

For ease of reference, the key identifying information and properties of **Bicyclo[4.2.0]octa-1,3,5-trien-3-amine** are summarized in the table below.

Property	Value	Source
IUPAC Name	bicyclo[4.2.0]octa-1(6),2,4-trien-3-amine	PubChem[8]
Synonyms	4-Aminobenzocyclobutene	PubChem[8]
CAS Number	55716-66-0	PubChem[8], Sigma-Aldrich
Molecular Formula	C ₈ H ₉ N	PubChem[8], Sigma-Aldrich
Molecular Weight	119.16 g/mol	PubChem[8], BLD Pharm[11]
Physical Form	Solid or semi-solid	Sigma-Aldrich
Purity	Typically ≥95%	Sigma-Aldrich

Synthesis and Verification Workflow

The synthesis of BCB derivatives has historically been challenging.[3][4] However, recent advancements, particularly in palladium-catalyzed C-H activation, have provided more accessible routes.[3][13] A conceptual workflow for obtaining and verifying the target compound

is outlined below. The trustworthiness of the final product hinges on a rigorous, self-validating system of synthesis followed by purification and comprehensive characterization.

Conceptual Synthetic Pathway

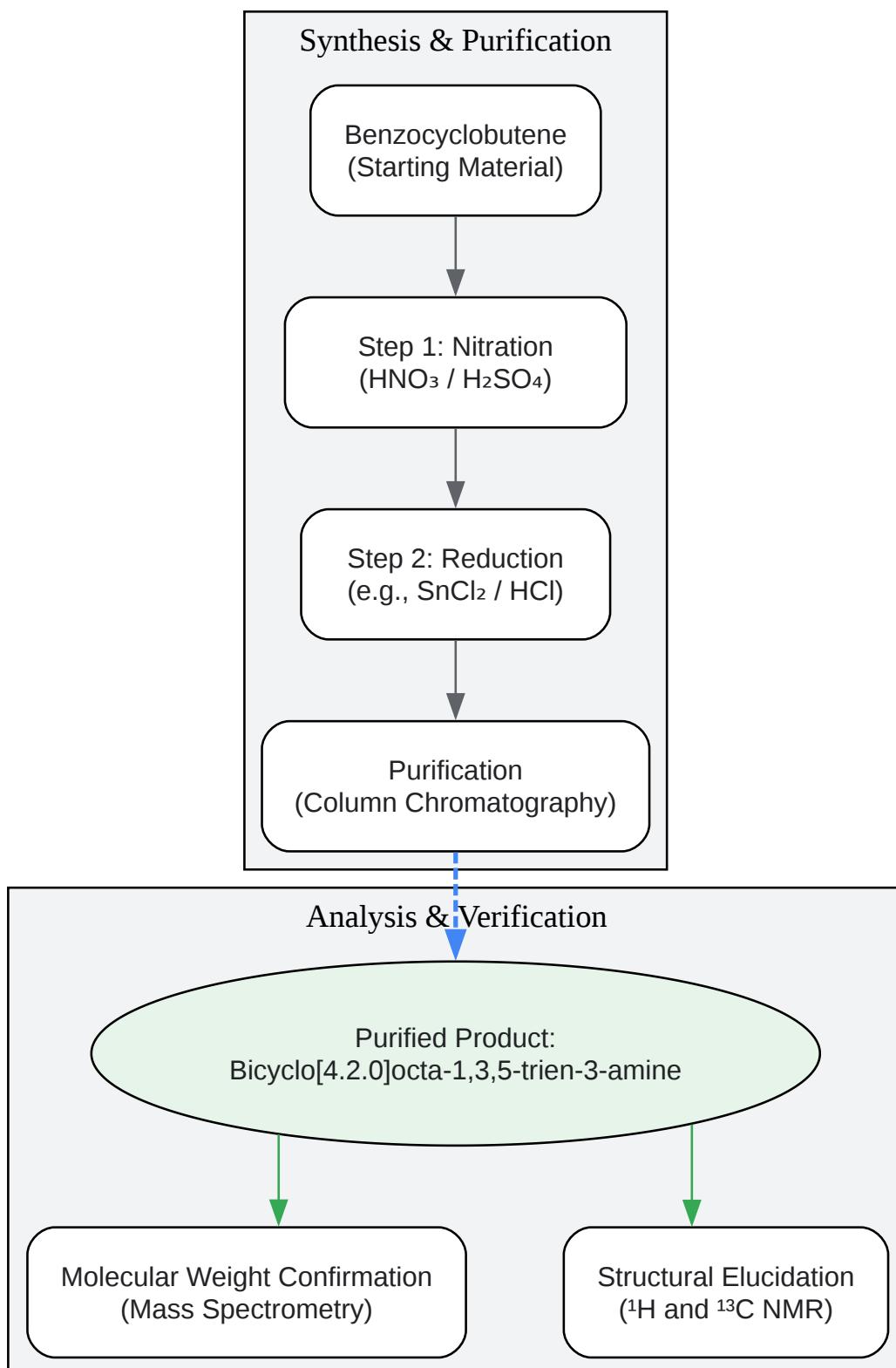
A plausible, though conceptual, laboratory synthesis of 4-aminobenzocyclobutene could proceed via a two-step sequence starting from benzocyclobutene:

- Nitration: Electrophilic aromatic substitution of benzocyclobutene with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would introduce a nitro group onto the aromatic ring, yielding 4-nitrobenzocyclobutene. Reaction conditions would need to be carefully controlled to manage regioselectivity and prevent unwanted side reactions.
- Reduction: The resulting nitro-substituted intermediate would then be reduced to the primary amine. This transformation is commonly achieved using reducing agents such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation with a metal catalyst like palladium on carbon (Pd/C).

Following the reaction, the crude product would require purification, typically via column chromatography, to isolate the target amine.

Experimental Workflow Diagram

The logical flow from synthesis to final verification is a critical process. The following diagram illustrates the necessary steps to ensure the identity and purity of the synthesized **Bicyclo[4.2.0]octa-1,3,5-trien-3-amine**.

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Caption: Workflow for the synthesis and analytical verification of **Bicyclo[4.2.0]octa-1,3,5-trien-3-amine**.

Experimental Confirmation of Molecular Weight

While the molecular weight can be calculated theoretically, it must be confirmed experimentally. Mass spectrometry is the definitive technique for this purpose, with NMR spectroscopy serving to validate the underlying chemical structure.

Mass Spectrometry Analysis

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions. For a compound like **Bicyclo[4.2.0]octa-1,3,5-trien-3-amine**, electrospray ionization (ESI) is a common technique used in positive ion mode. The amine group is readily protonated, forming a pseudomolecular ion $[M+H]^+$.

- Expected m/z : $119.16 (M) + 1.008 (H^+) = 120.17$

High-resolution mass spectrometry (HRMS) can measure this value to four or more decimal places, providing unequivocal confirmation of the elemental composition (C_8H_9N).

Step-by-Step Protocol: Molecular Weight Verification by ESI-MS

This protocol describes a self-validating system for confirming the molecular weight of the synthesized product.

- Sample Preparation:
 - Accurately weigh approximately 1 mg of the purified product.
 - Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
 - Prepare a dilute working solution (e.g., 10 μ g/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

- Instrument Setup (Typical ESI-MS Parameters):
 - Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
 - Set the ion source to positive electrospray ionization (ESI+).
 - Set the mass analyzer to scan a relevant range, for example, m/z 50-300.
 - Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 μ L/min) using a syringe pump.
- Data Acquisition and Analysis:
 - Acquire the mass spectrum.
 - Examine the spectrum for a prominent peak at or very near the calculated m/z for the $[M+H]^+$ ion (120.17).
 - If using HRMS, confirm that the measured mass is within a narrow tolerance (e.g., < 5 ppm) of the theoretical mass for $C_8H_{10}N^+$.
 - The presence of this peak with the correct high-resolution mass provides definitive confirmation of the compound's molecular weight and elemental formula.

Structural Confirmation by NMR Spectroscopy

While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the specific arrangement of atoms. The 1H and ^{13}C NMR spectra provide a unique fingerprint of the molecule. Based on known spectra of benzocyclobutene derivatives, the following characteristic signals would be expected:[14][15][16]

- 1H NMR:
 - Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the benzene ring.

- Signals in the aliphatic region (approx. 3.0-3.5 ppm) corresponding to the four protons of the cyclobutane ring, likely appearing as a singlet or a complex multiplet.
- A broad signal for the amine (-NH₂) protons.
- ¹³C NMR:
 - Signals in the aromatic region (approx. 120-150 ppm) for the six carbons of the benzene ring.
 - A signal in the aliphatic region (approx. 30 ppm) for the two CH₂ carbons of the cyclobutane ring.

Confirmation of this pattern validates the C₈H₉N structure, thereby reinforcing the accuracy of the calculated molecular weight.

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